molecular formula C50H100O2 B13032432 Octacosyl docosanoate CAS No. 21511-31-9

Octacosyl docosanoate

Cat. No.: B13032432
CAS No.: 21511-31-9
M. Wt: 733.3 g/mol
InChI Key: UCTMJUYTYVQCQC-UHFFFAOYSA-N
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Description

Octacosyl docosanoate: is a long-chain ester formed from octacosanol and docosanoic acid. It is a waxy substance commonly found in the epicuticular waxes of plants. This compound is known for its hydrophobic properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Enzyme Catalysis: Octacosanol and docosanoic acid are reacted in the presence of an enzyme catalyst to produce this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octacosyl docosanoate can undergo oxidation to form corresponding ketones and carboxylic acids.

    Reduction: The ester can be reduced back to octacosanol and docosanoic acid using strong reducing agents.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield octacosanol and docosanoic acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.

Major Products:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Octacosanol and docosanoic acid.

    Hydrolysis: Octacosanol and docosanoic acid.

Scientific Research Applications

Chemistry:

  • Used as a model compound in studies of long-chain esters and their properties.

Biology:

  • Investigated for its role in the formation of plant epicuticular waxes and its impact on plant physiology.

Medicine:

  • Studied for potential applications in drug delivery systems due to its hydrophobic nature.

Industry:

Mechanism of Action

Mechanism:

  • Octacosyl docosanoate exerts its effects primarily through its hydrophobic interactions. It forms a protective barrier on surfaces, reducing water loss and providing lubrication.

Molecular Targets and Pathways:

  • The compound interacts with lipid membranes, enhancing their stability and reducing permeability.

Comparison with Similar Compounds

Uniqueness:

  • This compound is unique due to its combination of long-chain alcohol and fatty acid, providing a balance of hydrophobicity and stability that is advantageous in various applications.

Properties

CAS No.

21511-31-9

Molecular Formula

C50H100O2

Molecular Weight

733.3 g/mol

IUPAC Name

octacosyl docosanoate

InChI

InChI=1S/C50H100O2/c1-3-5-7-9-11-13-15-17-19-21-23-24-25-26-27-28-29-31-33-35-37-39-41-43-45-47-49-52-50(51)48-46-44-42-40-38-36-34-32-30-22-20-18-16-14-12-10-8-6-4-2/h3-49H2,1-2H3

InChI Key

UCTMJUYTYVQCQC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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